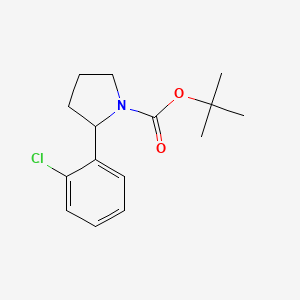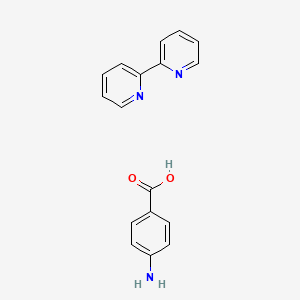
4-Aminobenzoic acid;2-pyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzoic acid;2-pyridin-2-ylpyridine is a compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol . It is a combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine, both of which are known for their significant roles in various chemical and biological processes.
Métodos De Preparación
The synthesis of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves the combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine through various synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with 2,3-diaminopyridine in the presence of polyphosphoric acid . This reaction yields 4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline, which can be further treated with diethyl ethoxymethylenemalonate in absolute ethanol to obtain the desired compound .
Análisis De Reacciones Químicas
4-Aminobenzoic acid;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Condensation: The compound can form Schiff bases through condensation reactions with aromatic aldehydes.
Aplicaciones Científicas De Investigación
4-Aminobenzoic acid;2-pyridin-2-ylpyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
4-Aminobenzoic acid;2-pyridin-2-ylpyridine can be compared with other similar compounds such as:
4-Aminobenzoic acid (PABA): Known for its role in the synthesis of folate in bacteria and its use in sunscreen formulations.
2-Pyridin-2-ylpyridine: A versatile ligand used in coordination chemistry and the development of metal-organic frameworks.
The uniqueness of this compound lies in its combined structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
781671-16-7 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H7NO2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-3-1-5(2-4-6)7(9)10/h1-8H;1-4H,8H2,(H,9,10) |
Clave InChI |
UQUDNLJQFOIDRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


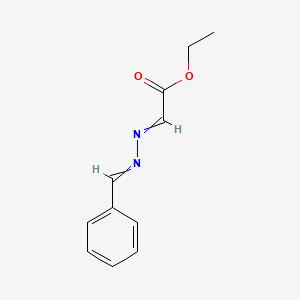
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
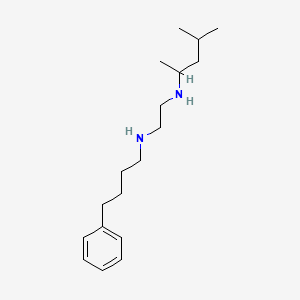
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
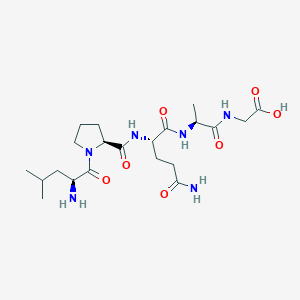
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
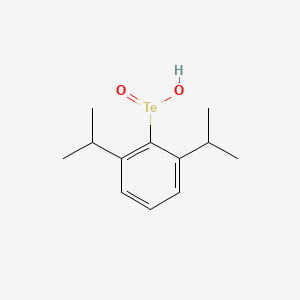
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


